B1575194 Histone-lysine N-methyltransferase EZH2 (291-299)

Histone-lysine N-methyltransferase EZH2 (291-299)

カタログ番号 B1575194
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Histone-lysine N-methyltransferase EZH2

科学的研究の応用

Role in Kidney Diseases

Histone Methyltransferase EZH2 plays a significant role in various kidney injuries, such as acute kidney injury, renal fibrosis, and diabetic nephropathy. Its inhibition shows therapeutic potential in alleviating these conditions, highlighting its importance in renal pathology and as a therapeutic target (Li, Yu, & Zhuang, 2021).

EZH2 and Follicular Lymphoma

EZH2 mutations and genomic gains play a critical role in the biology of follicular lymphoma. These alterations are associated with increased proliferation and have implications for patient stratification and targeted therapies (Huet et al., 2017).

Enhancing Chemotherapy Efficacy

EZH2 inhibitors can open up chromatin marked by H3K27me3 in acute myeloid leukemia cells, improving the efficacy of chemotherapeutic agents and enabling the expression of proapoptotic genes. This has significant implications for enhancing the effectiveness of DNA-damaging agents in cancer treatment (Adema & Colla, 2022).

Inhibitors in Lymphoma Treatment

EZH2, with its complex role in tumorigenesis, is a target for small molecule inhibitors in lymphoma treatment. EZH2 inhibitors like tazemetostat have shown clinical activity in B cell lymphomas, suggesting their utility in non-Hodgkin lymphoma treatment (Lue & Amengual, 2018).

EZH2 in HIV-1 Latency

EZH2 is critical for the establishment and maintenance of HIV-1 latency. Inhibitors of EZH2 show promise as latency-reversing agents in HIV-1, suggesting a potential role in functional cure strategies for HIV infection (Nguyen, Das, Dobrowolski, & Karn, 2017).

Design of Novel EZH2 Inhibitors

Research on novel EZH2 inhibitors, like hexahydroisoquinolin derivatives, aims to explore the biology of EZH2 and develop new therapeutic agents for cancer treatment, particularly lymphoma (Zhang et al., 2015).

Automethylation of PRC2

EZH2 undergoes automethylation, enhancing its histone methyltransferase activity and influencing gene regulation. This posttranslational modification is critical for PRC2's role in chromatin condensation and transcriptional repression (Wang et al., 2019).

Allosteric Inhibition of PRC2

PRC2 inhibitors acting allosterically via the EED subunit show potential in functional assays and cellular activity, representing a new class of PRC2 inhibitors with implications in tumor gene repression and cancer treatment (Lingel et al., 2017).

Cancer Therapeutics and Mutations

EZH2 mutations resulting in H3K27 hypermethylation are implicated in various cancers. Understanding these mutations provides insights into EZH2 biology and aids in developing small molecule inhibitors for cancer treatment (Kruger, Graves, & McCabe, 2017).

特性

配列

KYDCFLHPF

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Histone-lysine N-methyltransferase EZH2 (291-299)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。